
(2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group and a succinamide moiety. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide typically involves the following steps:
Formation of the Cyclohexylcarbonyl Intermediate: The initial step involves the reaction of cyclohexylamine with a suitable carbonyl compound to form the cyclohexylcarbonyl intermediate.
Coupling with Succinic Acid Derivative: The cyclohexylcarbonyl intermediate is then coupled with a succinic acid derivative, such as succinic anhydride or a succinyl chloride, under appropriate reaction conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S)-2-(1-Aminocyclohexylcarbonylamino)glutaramide: Similar structure with a glutaramide moiety instead of succinamide.
(2S)-2-(1-Aminocyclohexylcarbonylamino)adipamide: Contains an adipamide group instead of succinamide.
Uniqueness: (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide is unique due to its specific combination of a cyclohexyl group and a succinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
562098-62-8 |
|---|---|
Molecular Formula |
C11H20N4O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2S)-2-[(1-aminocyclohexanecarbonyl)amino]butanediamide |
InChI |
InChI=1S/C11H20N4O3/c12-8(16)6-7(9(13)17)15-10(18)11(14)4-2-1-3-5-11/h7H,1-6,14H2,(H2,12,16)(H2,13,17)(H,15,18)/t7-/m0/s1 |
InChI Key |
YXHJXXRWNLHLMN-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCC(CC1)(C(=O)N[C@@H](CC(=O)N)C(=O)N)N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC(CC(=O)N)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


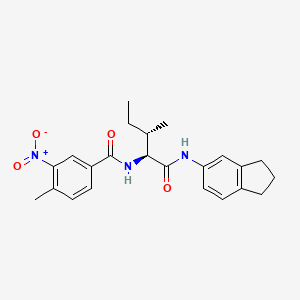
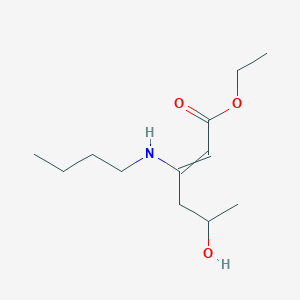
![Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589253.png)
![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)
![Ethyl 3-[methyl(4-methylphenyl)amino]butanoate](/img/structure/B12589263.png)

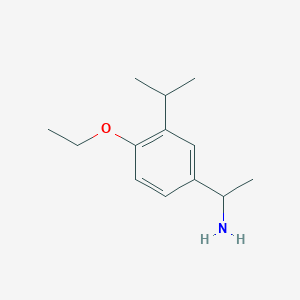
![4,4'-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol](/img/structure/B12589287.png)
![1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene](/img/structure/B12589290.png)
![2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12589296.png)
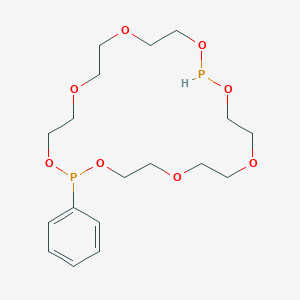
![[1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl-](/img/structure/B12589314.png)
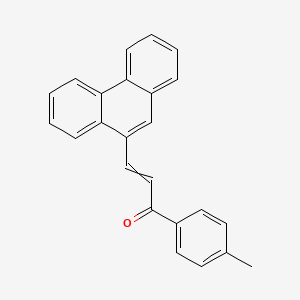
![4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12589320.png)
